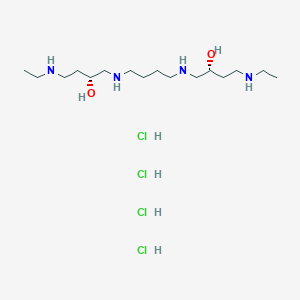

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves the strategic introduction of functional groups that enable further chemical transformations. For example, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was achieved through hydrolytic cleavage of benzothiazole derivatives, followed by condensation and oxidative cyclization processes to produce fluorinated sulfones (Thomas, Gupta, & Gupta, 2003). Such methodologies can be adapted for the synthesis of 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene by employing appropriate precursors and reaction conditions that facilitate the introduction of the isothiocyanato group.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is characterized by the presence of strong electron-withdrawing groups, such as trifluoromethyl, which significantly influence the electronic properties of the benzene ring. The X-ray crystallography of similar compounds reveals the impact of substituents on the overall molecular conformation and intermolecular interactions, guiding the design of compounds with desired physical and chemical properties (Lynch & Mcclenaghan, 2003).

Chemical Reactions and Properties

Fluorinated aromatic compounds exhibit unique reactivity patterns due to the electron-withdrawing nature of the fluorine atoms. They participate in various chemical reactions, including lithiation and electrophilic substitution, enabling the functionalization of the benzene ring at specific positions (Schlosser, Porwisiak, & Mongin, 1998). The presence of the isothiocyanato group in 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene would further contribute to its chemical versatility, allowing for the synthesis of thioureas and related compounds.

Scientific Research Applications

Allergic and Immunotoxicity Potential

One study evaluated the allergic potential, immunotoxicity, and irritancy of 1-chloro-4-(trifluoromethyl)benzene (parachlorobenzotrifluoride, PCBTF) following dermal exposure in a murine model. The study found that PCBTF has the potential to induce allergic sensitization following dermal exposure and would be classified as a weak sensitizer based on Local Lymph Node Assay (LLNA) results (Franko, Jackson, Meade, & Anderson, 2011).

Antihyperglycemic Agents

Another study involved the synthesis, structure-activity relationship (SAR) studies, and antidiabetic characterization of a compound structurally related to the query compound. It described the potent antihyperglycemic agents in obese, diabetic mice, highlighting the chemical's role in correcting hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).

Future Directions

While specific future directions for 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene are not mentioned, related compounds such as trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these types of compounds will be discovered in the future .

properties

IUPAC Name |

2-chloro-1-isothiocyanato-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNMQMFLAAJBBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371530 |

Source

|

| Record name | 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |

CAS RN |

175205-38-6 |

Source

|

| Record name | 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)

![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)

![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)

![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)

![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)